molecular formula C12H18O6S2 B1199144 Dithiothreitol tetraacetate CAS No. 37180-63-5

Dithiothreitol tetraacetate

Cat. No. B1199144
CAS RN: 37180-63-5
M. Wt: 322.4 g/mol
InChI Key: ZAXMKKSKBGKALJ-TXEJJXNPSA-N
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Description

Dithiothreitol tetraacetate (DTT-Ac) is a synthesized and characterized compound that is less toxic and chemically stable . It is known to rapidly generate fully deacetylated DTT in the liver after its administration to rats .


Synthesis Analysis

The synthesis of DTT-Ac has been characterized and evidence provided through GLC/MS that it can rapidly generate fully deacetylated DTT in the liver after its administration to rats . DTT is a potent reducing agent widely exploited in molecular biology as an enzyme stabilizing agent .


Molecular Structure Analysis

DTT is an organosulfur compound with the formula (CH(OH)CH2SH)2. It is a colorless compound, classified as a dithiol and a diol . It is also known as Cleland’s reagent .


Chemical Reactions Analysis

DTT is used as a reducing or “deprotecting” agent for thiolated DNA. The terminal sulfur atoms of thiolated DNA have a tendency to form dimers in solution, especially in the presence of oxygen . DTT is able to introduce nicks in the DNA backbone .


Physical And Chemical Properties Analysis

DTT is a reducing agent; once oxidized, it forms a stable six-membered ring with an internal disulfide bond . It has a redox potential of -0.33 V at pH 7 . The reducing power of DTT is limited to pH values above 7, since only the negatively charged thiolate form -S− is reactive .

Scientific Research Applications

  • In Vivo Stability and Less Toxicity : Dithiothreitol tetraacetate is stable and less toxic than dithiothreitol. It is hydrolyzed in vivo to give dithiothreitol, with significant activity found in various organs and blood. This suggests its potential as a more stable and less toxic source of dithiothreitol in vivo conditions (de Mecca, Castro, & Castro, 1993).

  • Protection Against Liver Necrosis : Dithiothreitol tetraacetate shows protective effects against carbon tetrachloride-induced liver necrosis. Its protective effects might be due to in vivo conversion to dithiothreitol, which could decrease the intensity of covalent binding of toxic metabolites to microsomal lipids (Mecca, Castro, & Castro, 2005).

  • Antioxidative Stress Properties : Studies on different liver subcellular fractions have shown that dithiothreitol tetraacetate, via its esterase activity, plays a role in preventing oxidative stress-induced cell damage. This points to its potential application in antioxidative stress therapies (de Mecca, Castro, & Castro, 1996).

  • Applications in Protein Research : Dithiothreitol has been used in protein research, such as in the preparation of bioactive compounds. For example, it was used in the selective reduction of disulfide bonds in bovine basic trypsin inhibitor, highlighting its utility in biochemical studies (Liu & Meienhofer, 1968).

  • Reduction of Oxidative DNA Damage : Dithiothreitol has been studied for its potential to induce oxidative damage to thymine and DNA in solution, which is significant in understanding thiol radioprotection and thiol-plus-heat toxicity (Claycamp, 1987).

Safety And Hazards

DTT is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

While DTT is known to prevent or reverse several deleterious effects of radiation or chemical agents operating via free radical and oxidative stress, its use has been hampered by its chemical instability and toxic properties . Future research could focus on addressing these limitations and exploring further applications of DTT .

properties

IUPAC Name

[(2S,3R)-3-acetyloxy-1,4-bis(acetylsulfanyl)butan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6S2/c1-7(13)17-11(5-19-9(3)15)12(18-8(2)14)6-20-10(4)16/h11-12H,5-6H2,1-4H3/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXMKKSKBGKALJ-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CSC(=O)C)C(CSC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CSC(=O)C)[C@H](CSC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithiothreitol tetraacetate

CAS RN

37180-63-5
Record name Dithiothreitol tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037180635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S)-1,4-bis(acetylsulfanyl)-2-methylbutane-2,3-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MM De Mecca, GD Castro, JA Castro - Archives of toxicology, 1993 - Springer
… In this work, we synthesized and characterized dithiothreitol tetraacetate (DTT-Ac) which is less toxic and chemically stable, and we provided GLC/MS evidence that it is able to rapidly …
Number of citations: 13 link.springer.com
ME Solovieva, VV Solovyev, AA Kudryavtsev… - Free Radical Biology …, 2008 - Elsevier
It has been found previously that vitamin B 12b amplifies significantly the cytotoxic effects of ascorbic acid by catalyzing the formation of reactive oxygen species, and the antioxidant …
Number of citations: 38 www.sciencedirect.com
MM De Mecca, GD Castro, JA Castro - Archives internationales de …, 1993 - europepmc.org
… Dithiothreitol tetraacetate is stable and less toxic than dithiothreitol. In this … dithiothreitol tetraacetate is hydrolyzed in vivo to give dithiothreitol. The activity of a dithiothreitol tetraacetate …
Number of citations: 4 europepmc.org
MM de Mecca, GD Castro, JA Castro - Research communications in …, 1996 - europepmc.org
The liver was previously shown to be able to hydrolyze dithiothreitol tetraacetate (DTTAC) to dithiothreitol (DTT) via a DTTAC-S-acetyl esterase (DTTACEST). In the present studies the …
Number of citations: 3 europepmc.org
T Sun, L Xia, J Huang, Y Gu, P Wang - Talanta, 2018 - Elsevier
As a widely used reducing agent, 1, 4-dithiothreitol (DTT) plays important roles in the fields of biology, biochemistry, and biomedicine. The development of facile and fast methods for …
Number of citations: 15 www.sciencedirect.com
F Lloret Vilaspasa - 2010 - discovery.ucl.ac.uk
During early embryonic development, a relatively undifferentiated mass of cells is shaped into a complex and morphologically differentiated embryo. This is achieved by a series of …
Number of citations: 3 discovery.ucl.ac.uk
J Parrado, M Bougria, A Ayala, A Machado - Free Radical Biology and …, 1999 - Elsevier
We have studied the effect of free radical generating agents on the mono-(ADP)-ribosylation of rat liver cytosolic proteins. Our results show that this post-translational modification, …
Number of citations: 8 www.sciencedirect.com
S Arena, A Favaloro, G Cutroneo, A Consolo… - The Journal of …, 2008 - auajournals.org
Purpose : Functional and structural lesions of ureteral endings seem to alter the active valve mechanism of the ureterovesical junction, causing vesicoureteral reflux. The interaction of …
Number of citations: 9 www.auajournals.org
EGD de Toranzo, JA Castro - Free Radical Biology and Medicine, 1994 - Elsevier
The rate of reaction of several radioprotective agents or their active metabolites with 4-hydroxynonenal (4HNE) was studied and compared to the rate of reaction with cysteine (Cys) and …
Number of citations: 15 www.sciencedirect.com
S Heald, RO Jenkins - Applied and Environmental Microbiology, 1994 - Am Soc Microbiol
Whole cells of Pseudomonas putida containing toluene dioxygenase were able to remove all detectable trichloroethylene (TCE) from assay mixtures. The capacity of cells to remove …
Number of citations: 108 journals.asm.org

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